molecular formula C15H15N5O3 B2906595 N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide CAS No. 1170536-89-6

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2906595
CAS No.: 1170536-89-6
M. Wt: 313.317
InChI Key: MSPYFKBPTIPYCD-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 1-methylpyrazole group and at position 2 with a 2-(p-tolyloxy)acetamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive analogs targeting enzymes and receptors .

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-10-3-5-11(6-4-10)22-9-13(21)17-15-19-18-14(23-15)12-7-8-16-20(12)2/h3-8H,9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPYFKBPTIPYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

    Coupling of the Pyrazole and Oxadiazole Rings: The pyrazole and oxadiazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.

    Introduction of the Tolyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group on the pyrazole ring can yield pyrazolecarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, the compound is being investigated for its potential as an anti-inflammatory and antimicrobial agent. Its unique structural features allow it to interact with specific enzymes and receptors, making it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ in substituent positions, heterocyclic cores, and functional groups, leading to variations in molecular weight, solubility, and bioactivity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Oxadiazole Core Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(1-methylpyrazole), 2-(p-tolyloxy) C₁₆H₁₆N₅O₃ 334.33 Enhanced lipophilicity from p-tolyloxy
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide 5-(1,3-dimethylpyrazole), 2-(o-tolyloxy) C₁₇H₁₈N₅O₃ 348.36 Ortho-substitution may reduce steric hindrance
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide Sulfanyl linkage, indole substituent C₂₀H₁₇ClN₄O₃S 428.5 Sulfur atom increases electronic reactivity

Notes:

  • The target compound’s p-tolyloxy group likely improves lipid solubility compared to o-tolyloxy analogs, which may enhance cellular uptake .
Table 2: Bioactivity Comparison
Compound Class Biological Targets Key Findings Reference
Pyridazin-3(2H)-one derivatives FPR1/FPR2 receptors Agonists induce calcium mobilization and chemotaxis in neutrophils
Sulfanyl-linked oxadiazoles LOX, α-glucosidase, BChE enzymes Moderate inhibition of LOX (IC₅₀ ~50 μM) and BChE (IC₅₀ ~30 μM)
Target Compound (Inferred) Enzymes/receptors with aromatic binding Potential for LOX/BChE inhibition due to oxadiazole’s H-bonding capacity

Key Observations :

  • Pyridazinone derivatives () exhibit receptor-mediated activity, while oxadiazoles () show broader enzyme inhibition. The target compound’s oxadiazole core and acetamide linker may favor enzyme targeting over receptor agonism .
  • The 1-methylpyrazole group in the target compound could improve metabolic stability compared to indole -substituted analogs, which may undergo oxidative degradation .

Biological Activity

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole moiety and an oxadiazole ring, known for their roles in various biological activities. The molecular formula is C13H15N7OC_{13}H_{15}N_{7}O, and its structural representation can be summarized as follows:

Component Details
Molecular Formula C13H15N7OC_{13}H_{15}N_{7}O
Molecular Weight 273.31 g/mol
SMILES Notation CN1C(=CC=N1)C2=NN=C(O2)N

Antimicrobial Activity

Recent studies have indicated that derivatives of the oxadiazole and pyrazole structures exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole moiety have shown considerable antibacterial activity against gram-positive and gram-negative bacteria. The compound in focus has demonstrated effective inhibition against various strains with EC50 values comparable to traditional antibiotics .

Anticancer Properties

The anticancer potential of similar pyrazole derivatives has been explored extensively. For example, compounds with a similar structure have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The specific compound may also exhibit cytotoxicity against different cancer types, although more targeted studies are required to quantify this effect.

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, including cancer and cardiovascular conditions. Compounds derived from the oxadiazole framework have been studied for their COX-II inhibitory activity. Preliminary data suggest that this compound may exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in signaling pathways related to inflammation and cancer progression. The presence of the pyrazole ring may facilitate binding to these targets due to its electron-rich nature.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Antibacterial Activity : A study evaluating various oxadiazole derivatives found that certain compounds exhibited EC50 values as low as 8.72 μg/mL against Xanthomonas axonopodis, outperforming conventional treatments .
  • Anticancer Activity : In vitro assays demonstrated that structurally related pyrazole derivatives significantly reduced cell viability in A431 and Jurkat cell lines, suggesting potential for development as anticancer agents .

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